2-Furancarboxamide, 5-amino-4-chloro-N-2-thiazolyl-
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Overview
Description
2-Furancarboxamide, 5-amino-4-chloro-N-2-thiazolyl- is a heterocyclic compound that contains both furan and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Furancarboxamide, 5-amino-4-chloro-N-2-thiazolyl- typically involves the reaction of 2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-4-chloro-2-thiazolylamine under appropriate conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
2-Furancarboxamide, 5-amino-4-chloro-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Furancarboxamide, 5-amino-4-chloro-N-2-thiazolyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-amino-4-chloro-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inhibiting their growth and proliferation .
Comparison with Similar Compounds
2-Furancarboxamide, 5-amino-4-chloro-N-2-thiazolyl- can be compared with other similar compounds such as:
- 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl-
- 2-Furancarboxamide, 4-chloro-5-(methylamino)-N-2-thiazolyl- These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of furan and thiazole rings in 2-Furancarboxamide, 5-amino-4-chloro-N-2-thiazolyl- contributes to its distinct properties and potential uses .
Properties
CAS No. |
826991-53-1 |
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Molecular Formula |
C8H6ClN3O2S |
Molecular Weight |
243.67 g/mol |
IUPAC Name |
5-amino-4-chloro-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H6ClN3O2S/c9-4-3-5(14-6(4)10)7(13)12-8-11-1-2-15-8/h1-3H,10H2,(H,11,12,13) |
InChI Key |
BYGGNAWDYBUPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC(=C(O2)N)Cl |
Origin of Product |
United States |
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